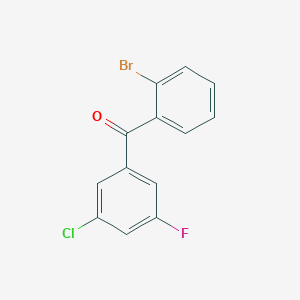

2-Bromo-3'-chloro-5'-fluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-3’-chloro-5’-fluorobenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in organic synthesis and as intermediates in the production of various chemical products. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzophenone core, which imparts unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-chloro-5’-fluorobenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzoyl chloride, 3-chlorobenzoyl chloride, and 5-fluorobenzoyl chloride.

Friedel-Crafts Acylation: The key step in the synthesis is the Friedel-Crafts acylation reaction, where the benzoyl chloride derivatives react with a suitable aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). This reaction forms the benzophenone core with the desired substituents.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Bromo-3’-chloro-5’-fluorobenzophenone.

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-3’-chloro-5’-fluorobenzophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production may also involve the use of automated reactors and advanced purification techniques to ensure high purity and consistency.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-3’-chloro-5’-fluorobenzophenone can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols or other reduced derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. Reactions are typically carried out in anhydrous solvents under inert atmosphere.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used. Reactions are conducted in acidic or basic media, depending on the desired product.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the halogens.

Reduction Reactions: Products include alcohols or other reduced forms of the benzophenone core.

Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

Aplicaciones Científicas De Investigación

Synthetic Routes

- Bromination : Introduction of bromine into the aromatic system.

- Chlorination : Addition of chlorine to specific positions on the benzophenone framework.

- Fluorination : Incorporation of fluorine atoms through electrophilic aromatic substitution.

These reactions are usually conducted under controlled conditions to optimize yield and purity.

Medicinal Chemistry

2-Bromo-3'-chloro-5'-fluorobenzophenone has been investigated as a precursor in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical transformations essential for drug development.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this compound showed promising results against several cancer cell lines, with IC50 values indicating potent inhibitory effects.

| Compound | IC50 (nM) against Cancer Cell Line |

|---|---|

| This compound | TBD |

| Related Compound A | 0.55 |

| Related Compound B | 3.2 |

Material Science

Due to its unique electronic properties conferred by halogen substituents, this compound is explored in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study: OLED Applications

Studies have shown that incorporating halogenated benzophenones into polymer matrices enhances the photophysical properties necessary for efficient light emission and energy conversion.

Biochemical Research

The compound's ability to interact with biological macromolecules makes it useful in enzyme inhibition studies and protein binding assays.

Case Study: Enzyme Interaction Studies

Research has indicated that this compound can effectively inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.

Mecanismo De Acción

The mechanism of action of 2-Bromo-3’-chloro-5’-fluorobenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for certain targets, influencing its overall biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-3’-chloro-4’-fluorobenzophenone

- 2-Bromo-3’-chloro-5’-methylbenzophenone

- 2-Bromo-3’-chloro-5’-methoxybenzophenone

Uniqueness

2-Bromo-3’-chloro-5’-fluorobenzophenone is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzophenone core. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

2-Bromo-3'-chloro-5'-fluorobenzophenone is an organic compound belonging to the benzophenone class, characterized by the presence of halogen substituents. Its unique chemical structure endows it with various biological activities, making it a subject of interest in medicinal chemistry and biological research. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C13H8BrClF

CAS Number : 951890-40-7

Molecular Weight : 303.56 g/mol

The compound features a benzophenone core with bromine, chlorine, and fluorine substituents, influencing its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves Friedel-Crafts acylation using appropriate benzoyl chlorides and a Lewis acid catalyst, such as aluminum chloride. The following steps outline the synthetic process:

- Starting Materials : 2-bromobenzoyl chloride, 3-chlorobenzoyl chloride, and 5-fluorobenzoyl chloride.

- Reaction Conditions : Conducted under controlled temperature with stirring to facilitate acylation.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Antimicrobial Properties

Recent studies have indicated that benzophenone derivatives exhibit significant antimicrobial activity. For instance, research has shown that compounds similar to this compound can inhibit bacterial growth by targeting bacterial DNA gyrase and topoisomerases, essential enzymes for DNA replication and repair .

Cytotoxicity

Cytotoxic assays have demonstrated that this compound exhibits selective toxicity against cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its halogen substituents enhance binding affinity to active sites of target enzymes, disrupting their function. For example, studies have shown that it can inhibit certain kinases involved in cancer progression .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Binding : The halogen atoms increase lipophilicity and steric hindrance, allowing better interaction with enzyme active sites.

- DNA Interaction : The compound can intercalate into DNA strands, preventing replication and transcription processes.

- Signal Transduction Modulation : It may influence various signaling pathways by acting as a ligand for specific receptors.

Case Studies

Comparative Analysis

When compared to similar compounds such as 2-Bromo-3'-chloro-4'-fluorobenzophenone and others in its class, this compound shows enhanced biological activity due to its unique substitution pattern.

| Compound | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| This compound | High | Moderate | Strong |

| 2-Bromo-3'-chloro-4'-fluorobenzophenone | Moderate | Low | Moderate |

Propiedades

IUPAC Name |

(2-bromophenyl)-(3-chloro-5-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NONWXIULIGQOCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Cl)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.